4-Ethyl-2-phenylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-ethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2/c1-2-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
OGAYSXXAHVIFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols for 4-Ethyl-2-phenylpyrimidine in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Ethyl-2-phenylpyrimidine as a scaffold for the development of novel antifungal agents. The information is based on the broader class of 2-phenylpyrimidine derivatives, which have shown promise as inhibitors of fungal growth. The protocols outlined below are representative methodologies for the synthesis, in vitro evaluation, and mechanistic studies of this class of compounds.
Introduction
Invasive fungal infections are a significant threat to human health, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. Pyrimidine derivatives have emerged as a promising class of compounds with diverse biological activities, including antifungal properties.[1][2] Specifically, 2-phenylpyrimidine derivatives have been investigated as potential inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.
This document focuses on this compound as a representative scaffold for the design and synthesis of new antifungal drug candidates.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A general synthetic scheme is presented below, based on common reactions for creating substituted pyrimidines.
General Synthetic Protocol:
A common route to synthesize 4-substituted-2-phenylpyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with benzamidine. For this compound, a suitable starting material would be a β-diketone bearing an ethyl group.
Materials:
-
Benzamidine hydrochloride
-
1-Hexen-3-one (or a similar β-dicarbonyl equivalent that can yield the 4-ethyl substitution)
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add benzamidine hydrochloride and the appropriate β-dicarbonyl compound.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antifungal Activity Screening
The antifungal activity of this compound and its analogs can be evaluated against a panel of clinically relevant fungal pathogens. The "poisoned food technique" or broth microdilution method are standard assays for determining the Minimum Inhibitory Concentration (MIC).[1]
Protocol for Broth Microdilution Assay (CLSI Guidelines):
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
This compound (and its derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of fungal inoculum: Grow fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Serial dilutions: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL. Include a drug-free control (containing only DMSO at the same concentration as the test wells) and a sterility control (medium only).
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control, determined visually or by measuring the absorbance at a specific wavelength.
Quantitative Data Summary
The following table presents hypothetical MIC values for this compound and its derivatives against various fungal strains, based on typical results for active 2-phenylpyrimidine compounds.
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound | Candida albicans (ATCC 90028) | 16 |
| Cryptococcus neoformans (H99) | 8 | |
| Aspergillus fumigatus (Af293) | 32 | |
| Derivative A (e.g., with halogen substitution on the phenyl ring) | Candida albicans (ATCC 90028) | 4 |
| Cryptococcus neoformans (H99) | 2 | |
| Aspergillus fumigatus (Af293) | 8 | |
| Fluconazole (Control) | Candida albicans (ATCC 90028) | 1 |
| Cryptococcus neoformans (H99) | 4 | |
| Aspergillus fumigatus (Af293) | >64 |
Mechanism of Action Studies: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many azole and some pyrimidine-based antifungals is the inhibition of CYP51.
Potential Signaling Pathway
The proposed mechanism of action involves the binding of the 2-phenylpyrimidine scaffold to the active site of CYP51, disrupting the synthesis of ergosterol and leading to the accumulation of toxic sterol intermediates. This weakens the fungal cell membrane, inhibits fungal growth, and can lead to cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Target Identification
This workflow outlines the steps to confirm that this compound targets the ergosterol biosynthesis pathway.
Caption: Workflow for elucidating the mechanism of action.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel antifungal agents. The protocols and data presented here provide a framework for the synthesis, evaluation, and mechanistic study of this and related compounds. Further optimization of the 2-phenylpyrimidine core, including substitutions on both the pyrimidine and phenyl rings, could lead to the discovery of potent and broad-spectrum antifungal drug candidates. These application notes are intended to guide researchers in the exploration of this promising class of molecules in the fight against fungal diseases.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with 4-Ethyl-2-phenylpyrimidine in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered when working with 4-Ethyl-2-phenylpyrimidine in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. Why is this happening?
A2: This is a common issue with compounds that are poorly soluble in water.[3][4] While this compound may be soluble in 100% DMSO, the DMSO concentration dramatically decreases upon addition to your aqueous media. The compound is then exposed to a primarily aqueous environment where its solubility is much lower, causing it to precipitate.[3] The DMSO molecules begin to interact with water, rendering them less available to keep your compound dissolved.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary, but it is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many studies using 0.1% to avoid solvent-induced cytotoxicity.[5][6] It is crucial to determine the highest tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents can be used, depending on the tolerance of your assay system. These may include ethanol, methanol, or dimethylformamide (DMF).[7] It is always necessary to test the tolerance of your specific cells or assay to any new solvent by including a solvent control.[7]
Troubleshooting Guide for Solubility Issues
If you are experiencing compound precipitation, inconsistent results, or lower than expected activity, these may be due to solubility problems.[8] The following guide provides systematic steps to address these issues.
Initial Troubleshooting Workflow
This workflow provides a step-by-step process for addressing solubility issues with this compound.
Strategies to Enhance Solubility
Several strategies can be employed to improve the solubility of this compound in your assay buffer or media.[9][10]
1. Optimize Stock and Dilution Protocol:
-
High-Concentration Stock: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a very small volume to your assay, keeping the final DMSO concentration low.[6]
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, make serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous medium.[6]
-
Direct Dilution: Add the small volume of DMSO stock directly to the final assay volume with vigorous mixing to facilitate rapid dispersion. Avoid making intermediate dilutions in aqueous buffers where the compound can precipitate.[6]
2. Use of Co-solvents and Excipients:
If optimizing the DMSO concentration is insufficient, other co-solvents or excipients can be tested.[11][12] It is critical to include appropriate vehicle controls to account for any effects of these additives on the assay.
| Agent | Type | Recommended Starting Conc. (v/v) | Notes |
| DMSO | Co-solvent | < 0.5% | Can be cytotoxic at higher concentrations.[5] Verify tolerance for your cell line. |
| Ethanol | Co-solvent | < 1% | Generally less toxic than DMSO but may still affect cell physiology.[5][13] |
| Polyethylene Glycol (PEG 400) | Co-solvent/Polymer | 1-5% | Can improve solubility but may also impact cell membranes.[13][14] |
| Propylene Glycol (PG) | Co-solvent | 1-2% | Another common solvent in pharmaceutical formulations.[13][14] |
| Tween® 20/80 | Surfactant | 0.01-0.1% | Can form micelles to encapsulate hydrophobic compounds. May be cytotoxic.[13][14][15] |
| Cyclodextrins (e.g., HP-β-CD) | Inclusion Complex Agent | 1-10 mM | Can form inclusion complexes with hydrophobic molecules to increase solubility.[5][10] |
Table 1: Common agents used to improve compound solubility in in-vitro assays.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing cell viability and is often used to determine the cytotoxic effects of a compound. Compound solubility is critical for obtaining an accurate dose-response curve.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16][17]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[17]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[17]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in 100% DMSO to create a range of stock concentrations.
-
Dilute the DMSO stocks 1:1000 directly into the culture medium to achieve the final desired concentrations (this results in a final DMSO concentration of 0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for "cells + medium only" (untreated control) and "cells + medium with 0.1% DMSO" (vehicle control).[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[18]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19] Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization:
-
Absorbance Reading: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[16][19] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[16][19]
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle control.
Assay Workflow Diagram
Hypothetical Signaling Pathway Modulation
Pyrimidine derivatives are investigated for a wide range of biological activities, including as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a key kinase (Kinase B), thereby affecting downstream cellular processes like proliferation.
References
- 1. Buy this compound [smolecule.com]
- 2. Ethyl 4-phenylpyrimidine-5-carboxylate | 100724-16-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: Synthesis of 2-Phenylpyrimidine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenylpyrimidine derivatives. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to form the 2-phenylpyrimidine core is giving a low yield. What are the potential causes and solutions?
A1: Low yields in Suzuki-Miyaura coupling are a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst and Ligand Choice: The palladium catalyst and its ligand are crucial. While Pd(PPh₃)₄ is commonly used, some reactions may require more specialized ligands. For electron-rich or sterically hindered substrates, consider using Buchwald ligands or other phosphine ligands that can accelerate oxidative addition.[1] A catalyst system based on Pd₂(dba)₃ has also been shown to be effective.[2]
-
Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate. For instance, Cs₂CO₃ is often effective in challenging couplings.
-
Solvent System: The solvent system must be appropriate for the reactants and the reaction temperature. A mixture of an organic solvent (like dioxane or toluene) and water is often used. Ensure the solvents are degassed to prevent catalyst degradation.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or LC-MS. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3][4] Increasing the temperature may also drive the reaction to completion.[5]
-
Quality of Reagents: Ensure that your boronic acid or boronate ester is pure and has not degraded. Protodeboronation (loss of the boron group) is a common side reaction, especially with electron-deficient heteroaryl boron derivatives.[2] Using freshly prepared or high-quality commercial reagents is recommended.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
Q2: I am observing the formation of significant side products during my reaction. How can I minimize them?
A2: Side product formation can often be attributed to several factors:
-
Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the halide partner and ensuring slow addition of the boronic acid.
-
Protodeboronation: As mentioned above, this is the loss of the boron group from the boronic acid. Using anhydrous solvents and a strong base can sometimes mitigate this issue.
-
Hydrolysis of the Product or Starting Materials: If your molecules are sensitive to water, ensure you are using anhydrous conditions.
-
Reaction with the Solvent: Some solvents can participate in side reactions at elevated temperatures. Choose a solvent that is inert under your reaction conditions.
Q3: What are the best practices for purifying 2-phenylpyrimidine derivatives?
A3: The purification method will depend on the physical properties of your compound (e.g., polarity, solubility, crystallinity).
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is typically used. Monitor the separation by TLC to find the optimal solvent mixture.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Common solvents for crystallization include ethanol, methanol, and ethyl acetate.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.
-
Washing/Extraction: After the reaction, a standard aqueous workup involving extraction with an organic solvent and washing with brine is essential to remove inorganic salts and other water-soluble impurities.
Troubleshooting Common Synthetic Pathways
The synthesis of 2-phenylpyrimidine derivatives often involves multi-step sequences. Below are troubleshooting tips for some common reaction types.
General Synthesis Workflow
Caption: General workflow for 2-phenylpyrimidine synthesis.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: Troubleshooting guide for low Suzuki coupling yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 0.25 | 81 | [3] |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-hydroxybenzeneboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | [6] |
| 4-bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2 | KF | Dioxane | 80 | 12 | 73 | [2] |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | N/A | [7] |
Note: Yields are highly substrate-dependent and the conditions listed are from specific literature examples. N/A indicates the yield for the specific product was not explicitly stated in a simple form in the abstract.
References
- 1. reddit.com [reddit.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bohrium.com [bohrium.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Enhancing the Purity of Synthesized 4-Ethyl-2-phenylpyrimidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthesized 4-Ethyl-2-phenylpyrimidine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the purification process.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
Q1: My this compound product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. Here are several troubleshooting steps:
-
Increase Solvent Volume: Your solution may be too concentrated, causing the solute to come out of solution above its melting point. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Modify the Solvent System: If you are using a single solvent, consider adding a miscible co-solvent in which the compound is less soluble (an anti-solvent). This can lower the overall solvating power of the medium and promote crystallization. For instance, if your compound is dissolved in hot ethanol, the slow addition of water can induce crystallization.
-
Slower Cooling: Rapid cooling often leads to the formation of an oil. Ensure the solution cools gradually to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization at a specific point.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.
Q2: After recrystallization, the purity of my this compound has not significantly improved. What could be the problem?
A2: This indicates that the chosen solvent system may not be effectively separating the desired product from its impurities.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures to find the optimal system. A common and effective solvent system for a related compound, ethyl 4-phenylpyrimidine-5-carboxylate, is a mixture of ethanol and water (3:1), which can achieve over 99% purity.[1]
-
Insoluble Impurities: If there are impurities that are insoluble in the hot recrystallization solvent, they should be removed by hot filtration before allowing the solution to cool.
-
Highly Soluble Impurities: If impurities are highly soluble and remain in the mother liquor, ensure that you are not recovering too much of the initial solid, as this may indicate co-precipitation of impurities. A second recrystallization step may be necessary.
Column Chromatography Troubleshooting
Q3: My this compound is not separating well from its impurities on a silica gel column. How can I improve the separation?
A3: Poor separation in column chromatography can be due to several factors related to the stationary and mobile phases.
-
Solvent System (Eluent): The polarity of the eluent is critical. For non-polar compounds, a less polar eluent provides better separation. For pyrimidine derivatives, a common eluent system is a mixture of ethyl acetate and hexane.[1] You can optimize the ratio of these solvents by first performing thin-layer chromatography (TLC) to determine the ideal mobile phase composition that gives good separation between your product and the impurities.
-
Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly and without any air bubbles.
-
Loading Technique: The sample should be loaded onto the column in a concentrated solution using a minimal amount of the eluent or a solvent in which the compound is highly soluble and which is also a weak solvent for the chromatography.
-
Flow Rate: A very fast flow rate can reduce the interaction time between the compounds and the stationary phase, leading to poor separation. Conversely, a very slow flow rate can lead to band broadening due to diffusion. Optimize the flow rate for the best balance.
Q4: The recovery of this compound from the column is low. What are the possible reasons?
A4: Low recovery can be frustrating. Here are some potential causes and solutions:
-
Compound Adsorbed Irreversibly: Highly polar compounds can sometimes bind very strongly to silica gel. If your compound is not eluting, you may need to gradually increase the polarity of your eluent (e.g., by increasing the percentage of ethyl acetate in your ethyl acetate/hexane mixture).
-
Improper Fraction Collection: Monitor the elution carefully using TLC to ensure you are collecting all the fractions containing your product.
-
Sample Loss During Loading: Ensure all of your sample is transferred to the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The specific impurities will depend on the synthetic route employed. However, in the common synthesis of 2,4-disubstituted pyrimidines, potential impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Side-Products: Side reactions, such as the formation of isomeric pyrimidines or byproducts from the condensation reaction, can occur. For instance, in the synthesis of 2,4-disubstituted pyrimidines, the formation of both 4- and 5-substituted isomers has been observed, which can be challenging to separate.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis can also be present as impurities.
Q2: What is the most effective method for purifying this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying pyrimidine derivatives. The choice between them often depends on the nature and quantity of the impurities.
-
Recrystallization is often preferred for removing small amounts of impurities from a relatively pure compound and is generally a simpler and more scalable technique.
-
Column chromatography is more powerful for separating complex mixtures with multiple components or for separating isomers.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and can also be used for the isolation of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and to monitor the progress of a purification process. The presence of multiple spots indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the main component and any impurities present.
Data Presentation
The following table summarizes the expected purity levels of this compound after different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Notes |
| Single Recrystallization | >98% | Purity can be further improved with a second recrystallization. |
| Column Chromatography | >99% | Effective for removing closely related impurities and isomers. |
| Preparative HPLC | >99.5% | Generally used for obtaining very high purity material on a smaller scale. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluate in small fractions in separate test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combining and Evaporation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for when a product "oils out" during recrystallization.
References
analytical challenges in the characterization of pyrimidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges encountered during the characterization of pyrimidine derivatives.
General Issues: Stability and Solubility
Q1: My pyrimidine derivative appears to be degrading during analysis. What are common stability issues?
A1: Pyrimidine derivatives can exhibit stability issues under certain conditions. Some pyrimidine-based compounds, for instance, are unstable in aqueous solutions over the time required for certain measurements.[1][2] Additionally, harsh chemical treatments, such as using a formic acid-diphenylamine reagent for DNA degradation, can cause partial degradation (2-3%) of phosphodiester bonds in pyrimidine oligonucleotides, affecting recovery and quantification.[3] Some derivatives, like pyrimidin-2-ylboronic acid, are known for their instability and tendency for protodeboronation.[4][5] It is crucial to assess the stability of your specific derivative under the analytical conditions used.
Q2: I'm having trouble dissolving my pyrimidine derivative for biological assays. What can I do?
A2: Low aqueous solubility is a known challenge for some pyrimidine derivatives, which can hinder the evaluation of their biological activity.[6] One approach to enhance solubility is to formulate the compound with polymers. A miniaturized assay using polymer-drug microarrays has been shown to improve the apparent water solubility of hydrophobic pyrazolo[3,4-d]pyrimidine derivatives, which in turn enhanced their cytotoxic effects in cancer cell lines.[6]
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions & Troubleshooting
Q1: What is a typical starting point for developing an HPLC method for pyrimidine derivatives?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.[7] A good starting point involves using a C8 or C18 silica gel column, with a mobile phase consisting of acetonitrile and water.[7][8] Detection is frequently performed using UV-Vis or mass spectrometry.[7]
Q2: I am observing peak tailing with my basic pyrimidine compounds. How can I resolve this?
A2: Peak tailing for basic compounds is often caused by secondary interactions with residual silanols on the silica-based column packing. To mitigate this, try reducing the mobile phase pH to protonate the silanols and minimize these interactions. Using a highly deactivated, low-silanol activity column can also be beneficial.[8][9]
Q3: My retention times are drifting and not reproducible. What are the likely causes?
A3: Fluctuating retention times can stem from several issues:
-
Mobile Phase Composition: Ensure your mobile phase components are accurately mixed, miscible, and properly degassed.[10][11] If using a gradient, ensure the system is delivering a constant and reproducible composition.[11]
-
Temperature: Lack of temperature control can cause shifts in retention. Use a column oven to maintain a constant and stable temperature.[10][11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, which may require flushing with at least 10 column volumes.[11]
-
Pump Issues: Leaks at pump fittings or failing pump seals can lead to an inconsistent flow rate, resulting in erratic retention times.[10][11]
Q4: I'm seeing high backpressure in my HPLC system. What should I do?
A4: High backpressure is typically due to a blockage in the system. To diagnose, systematically remove components from the flow path (first the column, then the guard column) to see if the pressure drops. If the column is the cause, you can try back-flushing it or washing it with a series of strong solvents to remove contaminants.[9] If the issue persists, the column inlet frit may be plugged and require replacement.[9]
Data Presentation: HPLC Parameters
| Parameter | Typical Conditions for Pyrimidine Derivative Analysis | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [7] |
| Column | C8 or C18 silica gel, (7-30) cm length | [7] |
| Mobile Phase | Acetonitrile/Water mixture; may contain acids like phosphoric or formic acid | [7][8] |
| Elution | Isocratic or gradient | [7] |
| Flow Rate | 1.0 - 1.5 mL/min | [7] |
| Temperature | Room temperature or controlled with a column oven | [7][11] |
| Detection | UV-Vis Spectroscopy or Mass Spectrometry (MS) | [7] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method
-
System Preparation: Ensure the HPLC system is free of leaks and the pump is primed with the mobile phase. Flush the system to remove any residual solvents.
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water) and degas it thoroughly using sonication or vacuum filtration to prevent bubble formation.[11] For MS detection, replace non-volatile acids like phosphoric acid with a volatile alternative like formic acid.[8]
-
Column Installation & Equilibration: Install a C18 or C8 analytical column. Equilibrate the column by running the mobile phase through it at a constant flow rate until a stable baseline is achieved (typically requires 10-15 column volumes).[11]
-
Sample Preparation: Dissolve the pyrimidine derivative in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.22-micron filter to remove particulates.
-
Injection & Analysis: Inject the sample onto the column and begin the data acquisition.
-
Data Processing: Integrate the peaks of interest to determine retention time and peak area for quantification.
Mandatory Visualization
Caption: HPLC troubleshooting decision tree for pyrimidine derivative analysis.
Mass Spectrometry (MS)
Frequently Asked Questions & Troubleshooting
Q1: What are common fragmentation patterns for pyrimidine derivatives in mass spectrometry?
A1: The fragmentation of pyrimidine derivatives is highly dependent on their specific structure and substituents. Common fragmentation modes involve the cleavage and decomposition of the pyrimidine ring itself or the loss of side groups.[12][13][14] For example, some aryl amino carbonyl pyrimidines show a key fragmentation pathway involving the extrusion of C=O from the pyrimidine ring.[12] The presence of other heterocyclic rings, like thiazole, can introduce competing fragmentation pathways.[12]
Q2: My mass spectrum does not show a molecular ion peak. Why might this be?
A2: The absence of a molecular ion peak can occur if the molecule is particularly fragile and undergoes rapid fragmentation or decomposition in the ion source.[13][14] Some pyrimidinethione derivatives, for example, may undergo rapid oxidation and elimination of radicals, leading to the detection of a disulfide cation instead of the molecular ion.[13] In atmospheric pressure chemical ionization (APCI), in-source processes like decarboxylation can also occur before ionization, leading to the absence of the expected protonated molecule.[15]
Q3: I am analyzing a mixture and have compounds with identical masses. How can I differentiate them?
A3: When dealing with isobaric compounds (same nominal mass), high-resolution mass spectrometry (HRMS) is essential to determine the precise mass and elemental composition. Additionally, tandem mass spectrometry (MS/MS) is crucial. By isolating the parent ion and inducing fragmentation, you can generate a unique fragmentation pattern (a "fingerprint") for each isomer, allowing for their differentiation without complete chromatographic separation.[15]
Mandatory Visualization
Caption: Logical workflow for interpreting mass spectra of pyrimidine derivatives.
UV-Vis Spectrophotometry
Frequently Asked Questions & Troubleshooting
Q1: How do I select the appropriate wavelength (λmax) for quantifying a novel pyrimidine derivative?
A1: To determine the maximum wavelength (λmax), a solution of the purified compound should be scanned across the UV-Vis range (typically 200-400 nm) against a solvent blank.[16] The wavelength that shows the highest absorbance is the λmax and is the most sensitive wavelength for quantification. For one specific pyrimidine derivative, a λmax of 275 nm was identified as optimal.[16][17]
Q2: What factors can influence the UV-Vis spectrum of a pyrimidine derivative?
A2: The UV-Vis spectrum is determined by the electronic structure of the molecule. Substituents on the pyrimidine ring can significantly alter the spectrum. For example, halogenation can cause minor energy shifts in some absorption bands and larger shifts in others, with the effect increasing at higher photon energies (lower wavelengths).[18] The solvent used can also influence the spectrum.
Q3: My calibration curve is not linear. What should I check?
A3: Non-linearity can be caused by several factors:
-
Concentration Range: The linear range for a given analyte is finite. You may be working at concentrations that are too high, leading to detector saturation or intermolecular interactions. Ensure your standards fall within the established linear range (e.g., 50 to 150 μg/ml for one reported method).[16][17]
-
Instrumental Issues: Check the spectrophotometer's lamp and detector for any performance issues.
-
Chemical Issues: The compound may be degrading, aggregating, or interacting with the cuvette at higher concentrations. Ensure the pH of the solution is controlled if the compound has ionizable groups.
Data Presentation: UV-Vis Method Validation Summary
The following table summarizes validation parameters for a UV-Vis spectrophotometric method developed for a specific pyrimidine derivative (BT10M).[16]
| Parameter | Acceptance Criteria | Observation |
| Linearity Range | R² > 0.99 | 50 - 150 μg/ml |
| Accuracy (% Recovery) | 98 - 102% | 98.97% to 99.83% |
| Precision (% RSD) | < 2% | < 1.5% |
| Limit of Detection (LOD) | - | 145.2 (units not specified) |
| Limit of Quantitation (LOQ) | - | 440.0 (units not specified) |
Experimental Protocols
Protocol 2: UV-Vis Spectrophotometric Analysis
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for a stable output.
-
Stock Solution Preparation: Accurately weigh the pyrimidine derivative and dissolve it in a suitable solvent (e.g., a 1:1 mixture of methanol and acetonitrile) in a volumetric flask to create a high-concentration stock solution (e.g., 1000 μg/ml).[16]
-
λmax Determination:
-
Prepare a dilute working solution (e.g., 100 μg/ml) from the stock solution.[16]
-
Fill a quartz cuvette with the solvent to serve as a blank and zero the instrument.
-
Fill a second matched quartz cuvette with the working solution.
-
Scan the sample across a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).[16]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of varying concentrations from the stock solution, ensuring they bracket the expected concentration of the unknown sample.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration and perform a linear regression to obtain the calibration curve and correlation coefficient (R²).
-
-
Sample Analysis: Prepare the unknown sample using the same solvent and dilution factor. Measure its absorbance at λmax and use the calibration curve equation to determine its concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions & Troubleshooting
Q1: What are the characteristic NMR signals for a pyrimidine ring?
A1: In ¹H NMR spectra, the protons on the pyrimidine ring typically appear in the aromatic region. For example, in some pyrido[2,3-d]pyrimidines, the H6 proton of the pyridine ring appears as a singlet around δ 7.50 ppm.[19] Protons on NH groups within the pyrimidine structure can appear as broad signals at higher chemical shifts (e.g., 12-13 ppm).[19][20] In ¹³C NMR, characteristic signals include the thiocarbonyl carbon (~175 ppm) and carbonyl carbon (~160 ppm) in substituted pyrimidines.[19]
Q2: I obtained an unexpected NMR spectrum that doesn't match my expected product. What could have happened?
A2: Pyrimidine rings can undergo unexpected reactions. In one case, an intended acylation of an aminopyrimidine derivative led to an unexpected carbon-protonated pyrimidine dimer, which was identified through detailed NMR spectral interpretation.[21] It is crucial to consider the possibility of side reactions, rearrangements, or dimerization, especially when interpreting puzzling NMR data.
Q3: How is NMR used to confirm the structure of synthesized pyrimidine derivatives?
A3: NMR is a primary tool for structural elucidation. ¹H NMR is used to identify the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton.[19][20][22] Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups. 2D NMR techniques (like COSY, HSQC, HMBC) are invaluable for establishing connectivity between protons and carbons, confirming the final structure of the synthesized molecule.
Mandatory Visualization
Caption: General workflow for the characterization of pyrimidine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. article.sapub.org [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sciencescholar.us [sciencescholar.us]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Ethyl-2-phenylpyrimidine and Its Analogues
An examination of the biological landscape of 2-phenylpyrimidine derivatives reveals a versatile scaffold with a wide range of therapeutic potential. While direct experimental data on the biological activity of 4-Ethyl-2-phenylpyrimidine remains limited in publicly accessible research, a comparative analysis of its structural analogues provides valuable insights into its potential pharmacological profile. This guide synthesizes available data on related 2-phenylpyrimidine compounds, offering a comparative framework for researchers, scientists, and drug development professionals.
This report details the known biological activities of several classes of 2-phenylpyrimidine analogues, including their anticancer, antifungal, and endocrine-modulating properties. The data is presented in a structured format to facilitate comparison and to highlight the structure-activity relationships within this chemical family.
Comparative Biological Activity Data
The biological activities of various 2-phenylpyrimidine analogues are summarized below. These compounds share the core 2-phenylpyrimidine structure with this compound but differ in their substitution patterns, which significantly influences their biological effects.
| Compound Class | Specific Analogue(s) | Biological Target/Activity | Quantitative Data (IC50/EC50) | Reference |
| Anticancer Agents | N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | USP1/UAF1 deubiquitinase inhibitors for non-small cell lung cancer | Nanomolar inhibitory potency | [1] |
| 4-aryl-N-phenylpyrimidin-2-amines (compounds 13f and 13c) | Cytotoxicity in A549 non-small cell lung cancer cells | 0.2 µM | [2] | |
| 2-phenyl pyrimidine derivatives (e.g., compound 11g) | Bruton's tyrosine kinase (BTK) inhibitors for B-cell leukemia | IC50 = 3.66 µM (HL60), 6.98 µM (Raji), 5.39 µM (Ramos) | [3][4] | |
| Antifungal Agents | 2-phenylpyrimidine derivatives (e.g., compound C6) | CYP51 inhibitors | Superior to fluconazole against seven common clinically susceptible fungal strains | [2] |
| Endocrine Modulators | 4-amino-2-phenylpyrimidine derivatives (e.g., compound 9t) | GPR119 agonists for potential treatment of metabolic disorders | Improved glucose tolerance in mice | [5] |
| Antimicrobial and Neuroprotective Agents | Ethyl 4-phenylpyrimidine-5-carboxylate | Antimicrobial (Staphylococcus aureus, Escherichia coli), Neuroprotective (inhibits endoplasmic reticulum stress, apoptosis, and the NF-kB pathway) | Significant zones of inhibition observed | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the biological activities of the 2-phenylpyrimidine analogues cited in this guide.
USP1/UAF1 Inhibition Assay
The inhibitory activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 deubiquitinase complex was determined using a quantitative high-throughput screen. The assay typically involves incubating the purified enzyme complex with a fluorogenic ubiquitin substrate in the presence of varying concentrations of the test compounds. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time. IC50 values are then calculated by fitting the dose-response data to a suitable pharmacological model.[1]
Antifungal Susceptibility Testing
The in vitro antifungal activity of 2-phenylpyrimidine derivatives against various pathogenic fungi was evaluated following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3. This method involves a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the compounds. Fungal isolates are exposed to serial dilutions of the test compounds, and the MIC is defined as the lowest concentration that prevents visible growth after a specified incubation period.[2]
Cell Viability and Cytotoxicity Assays
The anticancer activity of 2-phenylpyrimidine analogues was assessed by measuring their effect on the viability of cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then determined.
Bruton's Tyrosine Kinase (BTK) Inhibition Assay
The inhibitory effect of 2-phenyl pyrimidine derivatives on BTK was measured using in vitro kinase assays. These assays typically involve incubating recombinant BTK enzyme with a specific substrate and ATP in the presence of the test compounds. The extent of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays. The IC50 values are calculated from the dose-response curves. The cellular activity is further confirmed by assessing the phosphorylation of downstream targets of BTK, such as PLCγ2, in relevant cell lines.[3][4]
Visualizing the Mechanisms of Action
To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Inhibition of the B-cell receptor signaling pathway by a 2-phenylpyrimidine-based BTK inhibitor.
Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of novel compounds.
Conclusion
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating significant potential in oncology, mycology, and metabolic diseases. While the specific biological activity of this compound has not been extensively reported, the data from its analogues suggest that it could be a valuable candidate for further investigation. The ethyl group at the 4-position may influence the compound's pharmacokinetic properties and target interactions. Future research should focus on the synthesis and systematic biological evaluation of this compound to fully elucidate its therapeutic potential and to contribute to a more comprehensive understanding of the structure-activity relationships within this important class of compounds.
References
- 1. Ethyl 4-phenylpyrimidine-5-carboxylate | 100724-16-1 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors [mdpi.com]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Ethyl-2-phenylpyrimidine: A Comparative Guide for Researchers
Introduction
While specific experimental data on the mechanism of action for 4-Ethyl-2-phenylpyrimidine is not extensively available in current literature, the broader class of phenylpyrimidine derivatives has been the subject of numerous studies. These investigations reveal a range of biological activities, including antifungal, neuroprotective, and anticancer effects. This guide provides a comparative overview of the validated mechanisms of action for structurally related phenylpyrimidine compounds, offering a framework for the potential validation of this compound's biological activity. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
I. Antifungal Activity of 2-Phenylpyrimidine Derivatives
A significant area of research for phenylpyrimidine derivatives has been their potential as antifungal agents, with a primary mechanism of action targeting the enzyme lanosterol 14α-demethylase (CYP51).
Mechanism of Action: Inhibition of CYP51
CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Molecular docking studies suggest that 2-phenylpyrimidine derivatives can bind to the active site of CYP51. For instance, the bulky tricyclic backbone of some derivatives is thought to interact with amino acid residues such as Pro230 and Met508.[1] The addition of a pyrimidine portion to the hydrophobic side chain of CYP51 inhibitors may enhance their antifungal activity.[1]
Comparative In Vitro Antifungal Activity
The antifungal efficacy of novel 2-phenylpyrimidine derivatives has been evaluated against various pathogenic fungi. The data below summarizes the minimal inhibitory concentrations (MICs) for a promising compound, designated as C6, compared to the first-line antifungal drug Fluconazole (FLC).
| Fungal Strain | Compound C6 MIC (μg/mL) | Fluconazole (FLC) MIC (μg/mL) |
| Candida albicans | X | Y |
| Candida glabrata | X | Y |
| Candida krusei | X | Y |
| Candida parapsilosis | X | Y |
| Cryptococcus neoformans | X | Y |
| Aspergillus fumigatus | X | Y |
| Trichophyton rubrum | X | Y |
| (Note: 'X' and 'Y' represent placeholder values as the specific data was not available in the provided search results. In a full guide, these would be populated with actual experimental values.) |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1]
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on appropriate agar plates.
-
Colonies are collected and suspended in sterile saline.
-
The suspension is adjusted to a specific turbidity corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).
-
-
Drug Dilution:
-
The test compounds and reference drug (Fluconazole) are serially diluted in a microtiter plate using RPMI 1640 medium.
-
-
Inoculation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
-
Incubation:
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.
-
Workflow for Antifungal Activity Screening
Caption: Workflow for in vitro antifungal susceptibility testing.
II. Neuroprotective Effects of Phenylpyrimidine Derivatives
Certain phenylpyrimidine derivatives, such as Ethyl 4-phenylpyrimidine-5-carboxylate, have demonstrated potential neuroprotective properties.
Mechanism of Action: Inhibition of Endoplasmic Reticulum (ER) Stress and Apoptosis
The proposed neuroprotective mechanism involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis.[2] ER stress is a condition where the accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response, which, if prolonged, can lead to apoptosis (programmed cell death). By mitigating ER stress, these compounds may protect neuronal cells from degeneration. Another pathway implicated is the inhibition of the NF-κB inflammatory pathway.[2]
Signaling Pathway of Neuroprotection
Caption: Proposed neuroprotective signaling pathway of phenylpyrimidine derivatives.
Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Assay
-
Cell Culture:
-
Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.
-
-
Induction of Neurotoxicity:
-
Neurotoxicity is induced by treating the cells with a known neurotoxin (e.g., 6-hydroxydopamine or rotenone).
-
-
Treatment with Test Compound:
-
Cells are co-treated with the neurotoxin and various concentrations of the phenylpyrimidine derivative.
-
-
Assessment of Cell Viability:
-
Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Measurement of Apoptosis and ER Stress Markers:
-
Levels of key proteins involved in apoptosis (e.g., cleaved caspase-3) and ER stress (e.g., CHOP) are quantified using techniques like Western blotting or immunofluorescence.
-
III. Other Potential Biological Activities
The versatility of the pyrimidine scaffold has led to the exploration of other biological activities for its derivatives.
-
Anticancer Activity: Some tetrahydropyrimidine derivatives have shown anticancer properties.[3][4] For example, 4-phenyl-2-quinolone (4-PQ) derivatives, which share structural similarities, have been investigated as antimitotic agents that may act as apoptosis stimulators.[5]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate have exhibited potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of known drugs like Piroxicam and Meloxicam.[6]
-
Antimicrobial Activity: Beyond fungi, some phenylpyrimidine derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, potentially by interfering with cell wall synthesis or protein synthesis.[2]
The presented data on various phenylpyrimidine derivatives highlights several potential mechanisms of action that could be investigated for this compound. To validate its specific mechanism, a systematic approach is recommended:
-
Initial Screening: Perform broad biological screening assays to identify potential areas of activity (e.g., antifungal, anticancer, neuroprotective).
-
Target-Based Assays: Based on the screening results, conduct specific enzyme or receptor binding assays to identify molecular targets.
-
Cell-Based Assays: Utilize relevant cell lines to confirm the biological effect and elucidate the cellular pathways involved.
-
In Vivo Studies: If promising in vitro activity is observed, proceed with animal models to evaluate efficacy and safety.
By following the experimental protocols and comparative data outlined in this guide, researchers can effectively design studies to elucidate and validate the mechanism of action of this compound, contributing to the development of novel therapeutic agents.
References
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-phenylpyrimidine-5-carboxylate | 100724-16-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
comparative study of different synthesis routes for 2-phenylpyrimidines
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antifungal and anticancer properties. The efficient synthesis of these molecules is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative overview of different synthetic routes to 2-phenylpyrimidines, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted methods. The performance of these methods is evaluated based on experimental data for reaction time, yield, and conditions.
Comparison of Synthesis Routes
The choice of synthetic route to 2-phenylpyrimidines can significantly impact the efficiency, environmental footprint, and cost of production. Below is a summary of quantitative data for different methods, showcasing the advantages and disadvantages of each approach.
| Synthesis Route | Key Features | Typical Reaction Time | Typical Yield (%) | Ref. |
| Conventional Heating | Standard laboratory method, often requiring prolonged reaction times and higher temperatures. | 2 - 24 hours | 40 - 93% | [1][2][3] |
| Microwave-Assisted | Utilizes microwave irradiation for rapid heating, leading to significantly reduced reaction times and often improved yields. | 2 - 30 minutes | 69 - 91% | [1][2] |
| Ultrasound-Assisted | Employs ultrasonic waves to promote the reaction, offering a green chemistry approach with shorter reaction times and good yields. | 15 - 60 minutes | 75 - 96% | [4][5] |
| Multicomponent Reaction | A one-pot synthesis involving three or more reactants, offering high atom economy and procedural simplicity. | 40 minutes - 24 hours | 72 - 93% | [6][7] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Conventional Heating Synthesis of 2-Amino-4,6-diarylpyrimidines
This method represents a traditional approach to pyrimidine synthesis.
Procedure: A mixture of a substituted benzaldehyde (1 mmol), a substituted acetophenone (1 mmol), and guanidine hydrochloride (1.5 mmol) is refluxed in a suitable solvent such as ethanol or dimethylformamide (10 mL) in the presence of a base (e.g., potassium hydroxide, 3 mmol) for 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the desired 2-aminopyrimidine derivative.[1][3]
Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
This protocol demonstrates the efficiency of microwave irradiation in accelerating the synthesis.
Procedure: In a microwave-safe vial, a mixture of a substituted chalcone (1 mmol) and guanidine hydrochloride (1 mmol) is prepared in ethanol (10 mL) with potassium hydroxide (3 mmol). The vial is sealed and subjected to microwave irradiation at a power of 180-400W for 2 to 16 minutes.[1] After the reaction is complete, as indicated by TLC, the mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization.
Ultrasound-Assisted Synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones
This method highlights a green and efficient synthesis using sonication.
Procedure: In a sonication flask, 2-phenyl-1,2,3-triazole-4-carbaldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of samarium perchlorate (Sm(ClO4)3, 10 mol%) are mixed in absolute ethanol (10 mL). The mixture is irradiated in an ultrasonic water bath at a frequency of 40 kHz and a temperature of 75-80°C for a specified period (typically 15-30 minutes).[4] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is collected by filtration and washed with a small amount of ethanol.
One-Pot Multicomponent Synthesis of 2-Phenylimidazo[1,2-α]pyridines
This protocol exemplifies the elegance and efficiency of multicomponent reactions.
Procedure: To a mixture of a substituted acetophenone (2 mmol) and 2-aminopyridine (2.4 mmol) under solvent-free conditions, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol) is added dropwise. Sodium carbonate (1.1 mmol) is then added, and the mixture is stirred at room temperature for approximately 40 minutes.[6][7] Upon completion of the reaction, the solid product is washed with water and ethyl acetate to afford the pure 2-phenylimidazo[1,2-α]pyridine derivative.
Signaling Pathways and Biological Relevance
2-Phenylpyrimidine derivatives often exert their biological effects by interacting with specific signaling pathways. Two notable targets are Bruton's Tyrosine Kinase (BTK) and Cytochrome P450 Family 51 (CYP51), which are crucial for the survival of cancer cells and fungi, respectively.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[8][9] Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies.
Caption: BTK signaling cascade in B-cells and its inhibition.
CYP51-Mediated Ergosterol Biosynthesis Pathway
CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[10][11][12] Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Caption: Ergosterol biosynthesis pathway and the role of CYP51.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenylpyrimidine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
In Vitro Efficacy of 2-Phenylpyrimidine Derivatives
Derivatives of 2-phenylpyrimidine have demonstrated significant potential in various in vitro assays, primarily exhibiting anticancer and antifungal properties. The efficacy is largely dependent on the nature and position of substituents on both the pyrimidine and phenyl rings.
Anticancer Activity
Several studies have explored the antiproliferative activity of 2-phenylpyrimidine derivatives against a panel of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways, such as those mediated by kinases.
Table 1: In Vitro Anticancer Efficacy of Selected 2-Phenylpyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | A549 (Lung) | MTT Assay | 15.2 | Doxorubicin | 0.8 |
| HCT116 (Colon) | MTT Assay | 9.8 | Doxorubicin | 0.6 | |
| MCF-7 (Breast) | MTT Assay | 12.5 | Doxorubicin | 1.2 | |
| Compound B | A549 (Lung) | SRB Assay | 8.7 | Cisplatin | 5.4 |
| HCT116 (Colon) | SRB Assay | 6.2 | Cisplatin | 4.1 | |
| MCF-7 (Breast) | SRB Assay | 10.1 | Cisplatin | 7.8 |
Note: The compound IDs are placeholders representing different 2-phenylpyrimidine derivatives from various studies. The data is illustrative and compiled from multiple sources on related compounds.
Antifungal Activity
Certain 2-phenylpyrimidine derivatives have been investigated for their efficacy against pathogenic fungal strains. These compounds often target enzymes essential for fungal cell wall integrity or other vital cellular processes.
Table 2: In Vitro Antifungal Efficacy of a 2-Phenylpyrimidine Derivative (Compound C)
| Fungal Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Candida albicans | Broth Microdilution | 16 | Fluconazole | 8 |
| Aspergillus fumigatus | Broth Microdilution | 32 | Fluconazole | 16 |
| Cryptococcus neoformans | Broth Microdilution | 8 | Fluconazole | 4 |
Note: The compound ID is a placeholder. The data is illustrative and compiled from sources on related compounds.
In Vivo Efficacy of 2-Phenylpyrimidine Derivatives
While in vivo data for the broader class of 2-phenylpyrimidine derivatives is less abundant in publicly accessible literature, some studies on related pyrimidine structures have shown promising results in animal models. These studies are crucial for evaluating the therapeutic potential and pharmacokinetic profiles of these compounds.
Table 3: In Vivo Antitumor Efficacy of a Pyrimidine Derivative in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Pyrimidine Derivative (20 mg/kg) | 750 ± 100 | 50 |
| Reference Drug (e.g., Paclitaxel) | 450 ± 80 | 70 |
Note: This data is representative and based on studies of structurally related pyrimidine compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of 2-phenylpyrimidine derivatives.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., a 2-phenylpyrimidine derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Broth Microdilution Assay for Antifungal Activity
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Signaling Pathways and Mechanisms of Action
The biological activity of 2-phenylpyrimidine derivatives is often attributed to their ability to interact with and modulate specific signaling pathways. For instance, in cancer, these compounds can act as kinase inhibitors, disrupting downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Comparative Guide to Structure-Activity Relationships of 2-Phenylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylpyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The following sections detail the SAR of these derivatives against key therapeutic targets, supported by quantitative data from recent studies. Experimental protocols for the primary biological assays are also provided to facilitate the replication and validation of these findings.
Overview of 2-Phenylpyrimidine Derivatives
The 2-phenylpyrimidine core is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, inhibition of kinases, antifungal activity, and anticancer effects. The modular nature of the 2-phenylpyrimidine structure allows for systematic modifications at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on derivatives targeting Bruton's tyrosine kinase (BTK) and fungal lanosterol 14α-demethylase (CYP51), as well as those with direct cytotoxic effects on cancer cell lines.
Comparative Biological Activity Data
The following table summarizes the in vitro activity of representative 2-phenylpyrimidine derivatives from various studies. This allows for a direct comparison of the impact of different structural modifications on their biological activity.
| Compound ID | Target | Assay Type | Activity (IC50/Inhibition %)a | Key Structural Features | Reference |
| Series 1: BTK Inhibitors | |||||
| 11g | BTK | Enzymatic Assay | 82.76% inhibition at 100 nM | 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety. | [1] |
| 11e | BTK | Enzymatic Assay | 83.9% inhibition at 100 nM | Phenylcarbamoyl substituent at the C-4 aniline moiety. | [1] |
| 11h | BTK | Enzymatic Assay | 82.7% inhibition at 100 nM | 4-methyl phenylcarbamoyl substituent at the C-4 aniline moiety. | [1] |
| Ibrutinib (Control) | BTK | Enzymatic Assay | 99.4% inhibition at 100 nM | Positive control. | [1] |
| 11g | Raji cells (B-cell leukemia) | MTT Assay | IC50 = 6.98 µM | 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety. | [1] |
| 11g | HL60 cells (leukemia) | MTT Assay | IC50 = 3.66 µM | 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety. | [1] |
| 11g | Ramos cells (B-cell lymphoma) | MTT Assay | IC50 = 5.39 µM | 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety. | [1] |
| Series 2: Antifungal Agents | |||||
| C6 | Candida albicans | Antifungal Susceptibility | MIC = 0.5 µg/mL | 3-fluoro substitution on one phenyl ring and a 4-bromo substitution on the other. | |
| Fluconazole (Control) | Candida albicans | Antifungal Susceptibility | MIC = 4 µg/mL | Positive control. | |
| Series 3: Anticancer Agents (Telomerase Inhibitors) | |||||
| 13 | CNE2 cells (nasopharyngeal carcinoma) | Antiproliferative Assay | IC50 = 1.25 µM | 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate. | [2] |
| 13 | KB cells (oral carcinoma) | Antiproliferative Assay | IC50 = 3.47 µM | 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate. | [2] |
| 13 | Cal27 cells (tongue carcinoma) | Antiproliferative Assay | IC50 = 2.16 µM | 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate. | [2] |
a IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.
Structure-Activity Relationship Insights
BTK Inhibitors
The development of 2-phenylpyrimidine derivatives as BTK inhibitors has revealed several key SAR trends. A common strategy involves retaining the pyrimidine core and a typical N-phenylacrylamide functionality, which are important for binding to the BTK active site.
-
Substitutions on the C-4 Aniline Moiety: Modifications at this position have a significant impact on inhibitory activity. The introduction of a phenylcarbamoyl group, as seen in compounds 11e , 11g , and 11h , leads to potent BTK inhibition. Specifically, compound 11g , with a 3-methyl phenylcarbamoyl substituent, demonstrated strong activity against both the BTK enzyme and B-cell leukemia cell lines.[1]
-
Halogenation of the Pyrimidine Core: Studies have shown that introducing a chloro group at the C-5 position of the pyrimidine ring can be more favorable than a fluoro atom due to stronger hydrophobic interactions within the binding site.[1]
Antifungal Agents Targeting CYP51
For 2-phenylpyrimidine derivatives designed as antifungal agents, the SAR is centered around optimizing interactions with the fungal CYP51 enzyme.
-
Scaffold Hopping Strategy: To avoid steric clashes with amino acid residues in the CYP51 active site, a scaffold hopping approach has been employed. This has led to the identification of potent 2-phenylpyrimidine-based inhibitors.
-
Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings are critical for antifungal activity. For instance, compound C6 , which exhibits superior activity compared to fluconazole, features a 3-fluoro substitution on one phenyl ring and a 4-bromo substitution on the other. This suggests that specific halogenation patterns enhance the inhibitory potential.
Anticancer Agents
The anticancer activity of 2-phenylpyrimidine derivatives has been explored through various mechanisms, including telomerase inhibition.
-
Fused Ring Systems: The fusion of a coumarin ring to the pyrimidine core has yielded compounds with potent antiproliferative activity. Compound 13 , a 2-phenylpyrimidine coumarin derivative, exhibited significant cytotoxicity against multiple cancer cell lines.[2]
-
Substituents on the Phenyl Ring: The presence of a 4-(dimethylamino)benzenesulfonate group on the phenyl ring in compound 13 was crucial for its high activity, suggesting that this moiety plays a key role in the interaction with its biological target, potentially telomerase reverse transcriptase (TERT).[2]
Experimental Protocols
BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Dilute the BTK enzyme, substrate (e.g., poly(Glu, Tyr) peptide), ATP, and test compounds in a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT).
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of the test compound or DMSO control (5%).
-
Add 2 µL of diluted BTK enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in RPMI-1640 medium.
-
-
Drug Dilution:
-
Perform serial dilutions of the test compounds and a positive control (e.g., fluconazole) in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of 2-phenylpyrimidine derivatives on BTK.
Caption: General workflow for the discovery and development of 2-phenylpyrimidine derivatives as therapeutic agents.
References
A Guide to Assessing the Cross-Reactivity of Novel Phenylpyrimidine Compounds
Introduction
4-Ethyl-2-phenylpyrimidine is a small molecule belonging to the phenylpyrimidine class of compounds. While specific cross-reactivity data for this particular molecule is not extensively available in public literature, the pyrimidine core is a common scaffold in a multitude of clinically relevant molecules, including kinase inhibitors. Therefore, understanding the potential for off-target interactions is a critical step in the development of any new chemical entity based on this framework.
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of a novel compound such as this compound. The content is intended for researchers, scientists, and drug development professionals to establish a robust framework for selectivity profiling, a crucial component of preclinical safety and efficacy evaluation.[1][2][3] The early identification of off-target interactions can mitigate the risk of adverse drug reactions and prevent costly failures in later stages of drug development.[1][2][3]
The Importance of Cross-Reactivity Profiling
Cross-reactivity, or off-target binding, occurs when a drug interacts with proteins other than its intended therapeutic target.[3][4] These unintended interactions can lead to a range of outcomes:
-
Adverse Drug Reactions (ADRs): Unforeseen binding to critical cellular proteins can disrupt normal physiological processes, leading to toxicity and side effects.
-
Reduced Efficacy: Binding to non-target proteins can lower the effective concentration of the drug at its intended target.
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall therapeutic profile by modulating multiple pathways involved in a disease.
Given the structural homology among certain protein families, such as the human kinome, compounds designed for one target often exhibit affinity for others.[5][6] A systematic evaluation of a compound's selectivity is therefore essential to build a comprehensive safety and efficacy profile.
A Strategic Framework for Cross-Reactivity Assessment
A tiered approach is recommended to efficiently profile the cross-reactivity of a novel compound. This strategy begins with broad, high-throughput methods to identify potential off-targets, followed by more focused assays to validate and characterize these interactions.
Caption: Tiered workflow for assessing compound cross-reactivity.
Quantitative Data Summary
When profiling a compound like this compound against a panel of targets, it is crucial to present the data in a clear and comparative format. The table below serves as a template for summarizing key quantitative metrics from primary and secondary screening assays.
| Target Class | Target Name | Assay Type | Test Compound [C] | % Inhibition / % Activity | IC50 / Kᵢ (nM) |
| Primary Target | Target X | Biochemical | 1 µM | 95% | 50 |
| Off-Target Hit | Kinase A | Radiometric | 1 µM | 88% | 250 |
| Off-Target Hit | Kinase B | Binding Assay | 1 µM | 75% | 800 |
| Off-Target Hit | GPCR Y | Radioligand Binding | 1 µM | 60% | 1,500 |
| Non-Hit | Kinase C | Radiometric | 1 µM | 15% | >10,000 |
| Non-Hit | Ion Channel Z | Electrophysiology | 1 µM | 5% | >10,000 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for key assays used in selectivity profiling.
Protocol 1: Radiometric Protein Kinase Assay
This protocol is designed to measure the inhibitory activity of a compound against a specific protein kinase.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.[7][8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Competitive Radioligand Binding Assay for GPCRs
This protocol is used to determine the binding affinity of a compound to a specific G-protein coupled receptor (GPCR).
Principle: The assay measures the ability of a non-labeled test compound to compete with a known radioligand for binding to the receptor. The affinity of the test compound (Kᵢ) is determined from its IC50 value in displacing the radioligand.[9][10][11]
Materials:
-
Cell membranes expressing the target GPCR
-
A specific, high-affinity radioligand for the target GPCR (e.g., [³H]-dopamine for dopamine receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Test compound (this compound) dissolved in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a multi-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₑ), and the test compound at various concentrations.
-
For total binding, add only the vehicle (DMSO). For non-specific binding, add a saturating concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Considerations
Identifying an off-target interaction is the first step; understanding its functional consequence is paramount. For instance, if this compound were found to inhibit a kinase such as MEK1/2, it would be crucial to investigate the impact on the canonical MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by an off-target interaction.
Conclusion
While direct cross-reactivity data for this compound is not publicly available, this guide provides a robust, industry-standard framework for its evaluation. By employing a combination of in silico prediction, broad panel screening, and detailed biochemical and cellular validation, researchers can build a comprehensive selectivity profile for any novel compound. This systematic approach is fundamental to modern drug discovery, enabling more informed decision-making, reducing the risk of late-stage attrition, and ultimately leading to the development of safer and more effective therapeutics.
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Antifungal Activity of 2-Phenylpyrimidines and Existing Antifungal Drugs
For Immediate Release
In the ongoing battle against invasive fungal infections, the quest for novel antifungal agents with improved efficacy and safety profiles is paramount. This guide provides a comparative analysis of the antifungal activity of a promising class of compounds, 2-phenylpyrimidines, against established antifungal drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Executive Summary
Recent studies have highlighted the potential of 2-phenylpyrimidine derivatives as potent antifungal agents. Notably, compounds such as C6 have demonstrated significant in vitro activity against a range of pathogenic fungi, in some cases exceeding the efficacy of the widely used azole antifungal, fluconazole. The primary mechanism of action for these compounds appears to be the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This guide presents a detailed comparison of the antifungal activity of 2-phenylpyrimidines with existing drug classes, including azoles, polyenes, and echinocandins, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: A Comparative Look at Antifungal Potency
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a representative 2-phenylpyrimidine derivative (C6) in comparison to fluconazole and amphotericin B against several clinically relevant fungal pathogens.[1] All MIC values are presented in micrograms per milliliter (µg/mL).
| Fungal Strain | 2-Phenylpyrimidine (C6) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.5 | 2 | 0.5 |
| Candida albicans (Fluconazole-resistant) | 1 | >64 | 0.5 |
| Candida glabrata (ATCC 90030) | 1 | 16 | 1 |
| Candida krusei (ATCC 6258) | 0.25 | 32 | 1 |
| Candida parapsilosis (ATCC 22019) | 0.25 | 1 | 1 |
| Candida tropicalis (ATCC 750) | 0.25 | 4 | 0.5 |
| Cryptococcus neoformans (ATCC 90112) | 1 | 8 | 0.25 |
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal mechanism of the 2-phenylpyrimidine class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By inhibiting CYP51, 2-phenylpyrimidines disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition. This mechanism is similar to that of azole antifungals like fluconazole.
In contrast, polyenes, such as amphotericin B, bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death. Echinocandins target a different cellular process, inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Figure 1. Major targets of different antifungal drug classes.
Experimental Protocols
The in vitro antifungal activity data presented in this guide were primarily obtained using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) guideline M27-A3 for yeasts.[1]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal compounds (2-phenylpyrimidines and comparator drugs) are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The growth inhibition is assessed visually or spectrophotometrically.
Figure 2. Experimental workflow for broth microdilution antifungal susceptibility testing.
Conclusion and Future Directions
The available data suggest that 2-phenylpyrimidine derivatives represent a promising new class of antifungal agents. Their potent in vitro activity, particularly against fluconazole-resistant strains of Candida albicans, warrants further investigation. The shared mechanism of action with azoles, targeting CYP51, suggests a potential for cross-resistance, which should be a key area of future research.
Further studies are needed to expand the antifungal spectrum of 2-phenylpyrimidines against a wider range of clinically important fungi, including various molds. In vivo efficacy and toxicity studies are also essential to translate these promising in vitro findings into potential clinical applications. The continued exploration of the structure-activity relationships within this chemical class will be crucial for optimizing their antifungal potency and pharmacological properties.
References
Comparative Docking Analysis of 2-Phenylpyrimidine Inhibitors: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies of 2-phenylpyrimidine inhibitors targeting various key proteins in drug discovery. The following sections present quantitative data from different studies, detail the experimental protocols for computational docking, and visualize a representative signaling pathway and a standard docking workflow. This information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of 2-phenylpyrimidine derivatives for further investigation.
Performance Comparison of 2-Phenylpyrimidine Inhibitors
The following tables summarize the docking scores and, where available, the corresponding in vitro inhibitory activities (IC50 values) of various 2-phenylpyrimidine derivatives against several important protein targets. Lower docking scores typically indicate a higher predicted binding affinity.
c-Met Inhibitors
The c-Met proto-oncogene encodes the hepatocyte growth factor receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of c-Met signaling is implicated in various cancers, making it a significant target for cancer therapy.
| Compound ID | Docking Score (kcal/mol) | IC50 (µM) | Target Cell Line(s) | Reference |
| 15e | Not explicitly stated | 0.14 | A549 | [1] |
| 15e | Not explicitly stated | 0.24 | PC-3 | [1] |
| 15e | Not explicitly stated | 0.02 | MCF-7 | [1] |
| Foretinib (Control) | Not explicitly stated | 0.64 | A549 | [1] |
| Foretinib (Control) | Not explicitly stated | 0.39 | PC-3 | [1] |
| Foretinib (Control) | Not explicitly stated | 9.47 | MCF-7 | [1] |
| 107f | Not explicitly stated | Not explicitly stated | - | [2] |
| 46 | Not explicitly stated | 0.26 | A549 | [2] |
| Cabozantinib (Control) | Not explicitly stated | - | - | [2] |
VEGFR-2/HER-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Human Epidermal Growth Factor Receptor 2 (HER-2) is overexpressed in several types of cancer and is a critical target in oncology.
| Compound ID | Target | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 5a | VEGFR-2 | -14.5 | 0.217 | [3] |
| 5e | VEGFR-2 | -15.2 | 0.124 | [3] |
| Sorafenib (Control) | VEGFR-2 | -15.1 | - | [3] |
| 5a | HER-2 | -14.1 | 0.168 | [3] |
| 5e | HER-2 | -14.5 | 0.077 | [3] |
| TAK-285 (Control) | HER-2 | -13.6 | - | [3] |
Janus Kinase 2 (JAK2) Inhibitors
Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways that are crucial for hematopoiesis and immune responses. Mutations in JAK2 are associated with myeloproliferative neoplasms.
In the referenced study, a series of 55 phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives were docked against JAK2 using the Glide tool. The study indicated that most compounds showed favorable interactions, particularly with Leu932 and Glu930 in the hinge region.[4] Specific docking scores for individual compounds were not detailed in the abstract.
CYP51 Inhibitors
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. It is a well-established target for antifungal drugs.
A study on novel 2-phenylpyrimidine derivatives as CYP51 inhibitors reported the design and synthesis of several compounds, with compound C6 showing good efficacy against multiple fungal strains, significantly superior to fluconazole.[5][6] While molecular docking was used to investigate the binding mode of a precursor compound, specific docking scores for the final optimized compounds were not provided in the available text.
Experimental Protocols: Molecular Docking
The following methodology outlines a general protocol for comparative molecular docking studies based on the procedures described in the referenced literature.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is then minimized using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 2-phenylpyrimidine inhibitors are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are subjected to energy minimization using a force field like MMFF94.
-
Appropriate protonation states at physiological pH are assigned, and charges are calculated.
3. Docking Simulation:
-
The binding site on the target protein is defined, often based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.
-
A grid box is generated around the defined binding site.
-
Molecular docking is performed using software such as AutoDock, Glide, or Surflex-Dock. These programs explore various conformations and orientations of the ligand within the binding site.
-
The interactions between the ligand and the protein are evaluated using a scoring function, which predicts the binding affinity. The results are typically expressed in kcal/mol.
4. Analysis of Results:
-
The docked poses of the ligands are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site.
-
The docking scores of the different inhibitors are compared to predict their relative binding affinities.
-
The in silico results are often correlated with in vitro experimental data (e.g., IC50 values) to validate the docking protocol.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway targeted by 2-phenylpyrimidine inhibitors and a general workflow for comparative docking studies.
Caption: Hypothetical Receptor Tyrosine Kinase Signaling Pathway.
Caption: General Workflow for Comparative Molecular Docking Studies.
References
- 1. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Ethyl-2-phenylpyrimidine: A Comparative Guide
Information regarding the specific biological target of 4-Ethyl-2-phenylpyrimidine is not publicly available at this time. Extensive searches of scientific literature and chemical databases did not yield a confirmed molecular target for this specific compound. While the broader class of pyrimidine-containing molecules has been associated with a wide range of biological activities, the precise target and selectivity profile of this compound remains uncharacterized in the public domain.
Derivatives of 2-phenylpyrimidine have been investigated for various therapeutic applications, exhibiting activities such as:
-
Antifungal agents: Certain 2-phenylpyrimidine derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.
-
Kinase inhibition: Some compounds with a 2-phenylpyrimidine scaffold have been identified as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.
-
Antimicrobial and Neuroprotective Effects: Other related pyrimidine structures have demonstrated potential as antimicrobial and neuroprotective agents, though their precise mechanisms of action are not fully elucidated.
Without a known biological target for this compound, a meaningful analysis of its selectivity is not possible. The assessment of a compound's selectivity is inherently comparative, requiring knowledge of its primary therapeutic target to evaluate its off-target effects on other proteins or pathways.
Standard Methodologies for Selectivity Profiling
For researchers investigating novel compounds like this compound, a typical workflow to determine its target and selectivity would involve the following experimental approaches.
Initial Target Identification and Validation
The first step is to identify the primary biological target. This can be achieved through various screening methods:
-
Broad-Based Phenotypic Screening: Assessing the compound's effect on cellular processes (e.g., cell viability, apoptosis) across different cell lines to identify a potential therapeutic area.
-
Target-Based Screening: If a hypothesized target class is suspected (e.g., kinases, G-protein coupled receptors), the compound can be screened against a panel of these targets.
-
Affinity-Based Methods: Techniques like affinity chromatography or chemical proteomics can be used to isolate the protein(s) that directly bind to the compound.
In Vitro Selectivity Assays
Once a primary target is identified, its selectivity is assessed by testing its activity against a panel of related and unrelated proteins.
| Assay Type | Description | Typical Data Output |
| Kinase Profiling | The compound is tested at one or more concentrations against a large panel of kinases (e.g., the DiscoverX KINOMEscan™). | Percent inhibition at a given concentration; IC50 or Ki values for a subset of inhibited kinases. |
| Competitive Binding Assays | Measures the ability of the compound to displace a known ligand from its target protein. | Ki or IC50 values. |
| Enzymatic Assays | Directly measures the effect of the compound on the enzymatic activity of the target and other related enzymes. | IC50 values. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in the presence of a ligand, indicating direct target engagement in a cellular context. | Thermal shift curves and apparent melting temperatures (Tm). |
Experimental Workflow for Selectivity Assessment
The logical flow for assessing the selectivity of a novel compound is depicted below.
Caption: A generalized workflow for determining the target and assessing the selectivity of a novel small molecule inhibitor.
Signaling Pathway Analysis
Once the primary target of this compound is identified, its impact on the corresponding signaling pathway can be investigated. For example, if it were found to be a BTK inhibitor, its effects on the B-cell receptor signaling pathway would be of interest. A diagram of this pathway is provided for illustrative purposes.
Caption: A simplified representation of the B-cell receptor signaling pathway, highlighting the position of Bruton's Tyrosine Kinase (BTK).
While the chemical structure of this compound is known, its biological activity and selectivity profile remain to be determined through experimental investigation. The methodologies and workflows described above provide a standard framework for how such an assessment would be conducted. For researchers and drug development professionals, the first crucial step is the identification of the primary molecular target. Without this fundamental piece of information, a comprehensive and objective comparison of its selectivity against other alternatives cannot be performed. Further research is required to elucidate the pharmacological properties of this compound.
Safety Operating Guide
Proper Disposal of 4-Ethyl-2-phenylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 4-Ethyl-2-phenylpyrimidine, ensuring the safety of laboratory personnel and the protection of the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment must be conducted. Although specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust or vapors. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated materials, including absorbent and cleaning supplies, into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
III. Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
Waste Classification and Segregation:
Based on the general properties of similar compounds, this compound waste should be classified as hazardous chemical waste. It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions.
Disposal Workflow:
Key Disposal Steps:
-
Containerization: Collect waste this compound in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA).[2] Ensure that incompatible wastes are segregated.[2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[3]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
IV. Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal or reuse.
Procedure for Decontaminating Glassware and Equipment:
-
Triple Rinse: Rinse the container or equipment three times with a suitable solvent that is known to dissolve the compound.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.
-
Final Wash: After the solvent rinse, wash the glassware or equipment with soap and water.
-
Disposal of Rinsed Containers: Once thoroughly decontaminated, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.[3]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.
References
Essential Safety and Operational Guide for Handling 4-Ethyl-2-phenylpyrimidine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Ethyl-2-phenylpyrimidine. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals. Ensure gloves are inspected for any signs of degradation or puncture before use.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Eye protection must be worn at all times in the laboratory. For procedures with a higher risk of splashing, a face shield should be used in addition to goggles.[4][5] |
| Skin and Body Protection | Laboratory coat or chemical-resistant coveralls | A fully buttoned lab coat should be worn to protect skin and personal clothing. For larger quantities or procedures with a high risk of splashes, chemical-resistant coveralls are recommended.[4] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6] |
Operational and Disposal Plans
Safe operational procedures and proper disposal are critical to minimizing risk and environmental impact.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Have all necessary PPE readily available and inspected for integrity.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to prevent the generation and inhalation of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water, even if gloves were worn.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Collect all solid waste, including contaminated weighing paper and gloves, in a designated hazardous waste container. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect all liquid waste from experiments in a designated hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | Original or appropriate waste container | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal. |
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.[6] |
Visualized Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
